3-[2-(4-chlorophenyl)ethanehydrazonoyl]-4-hydroxy-6-methyl-2H-pyran-2-one

Lipophilicity Drug-likeness Membrane permeability

Procure this DHA (4-chlorophenyl)hydrazone (CAS 114658-00-3) for coordination chemistry and medicinal chemistry R&D. Retains the intact 2H-pyran-2-one ring with a tridentate O,N,O-donor set for Cu(II), Ni(II), Co(II), Zn(II), Pd(II), and Ru(III) complex synthesis. Not the cyclized pyrazole—preserves full chelating capacity. The 4-chloro substituent (σₚ = +0.23) modulates metal-center Lewis acidity and π-stacking. Validated HIV-1 protease inhibitor chemotype. Branch-point intermediate for pyrone-retaining or bipyrazole-forming pathways.

Molecular Formula C14H13ClN2O3
Molecular Weight 292.72 g/mol
CAS No. 114658-00-3
Cat. No. B1530852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(4-chlorophenyl)ethanehydrazonoyl]-4-hydroxy-6-methyl-2H-pyran-2-one
CAS114658-00-3
Molecular FormulaC14H13ClN2O3
Molecular Weight292.72 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)O1)C(=NNC2=CC=C(C=C2)Cl)C)O
InChIInChI=1S/C14H13ClN2O3/c1-8-7-12(18)13(14(19)20-8)9(2)16-17-11-5-3-10(15)4-6-11/h3-7,17-18H,1-2H3/b16-9+
InChIKeyWKYGCFVLANBGFR-CXUHLZMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(4-Chlorophenyl)ethanehydrazonoyl]-4-hydroxy-6-methyl-2H-pyran-2-one (CAS 114658-00-3): Procurement-Ready Physicochemical and Structural Profile


3-[2-(4-Chlorophenyl)ethanehydrazonoyl]-4-hydroxy-6-methyl-2H-pyran-2-one (CAS 114658-00-3), also known as dehydroacetic acid (4-chlorophenyl)hydrazone, is a synthetic arylhydrazone derivative of dehydroacetic acid (DHA) belonging to the 2H-pyran-2-one class. It possesses the molecular formula C14H13ClN2O3, a molecular weight of 292.72 g/mol, an exact mass of 292.06147 Da, a calculated LogP of 3.22, and a polar surface area (PSA) of 74.83 Ų . The compound is commercially available at ≥95% purity from multiple suppliers for non-human research use only . Its structure comprises a 4-hydroxy-6-methyl-2H-pyran-2-one core linked via an ethanehydrazonoyl bridge to a para-chlorophenyl ring, with the (E)-configuration confirmed at the hydrazone C=N bond (InChI Key: WKYGCFVLANBGFR-CXUHLZMHSA-N) and characterized by GC-MS [1].

Why 3-[2-(4-Chlorophenyl)ethanehydrazonoyl]-4-hydroxy-6-methyl-2H-pyran-2-one Cannot Be Interchanged with Other DHA Hydrazones or Pyrazole Derivatives


Within the dehydroacetic acid (DHA) arylhydrazone family, seemingly minor structural variations produce fundamentally different chemical entities. Critically, the reaction of DHA with p-chlorophenylhydrazine can yield either the open-chain hydrazone (the target compound) or cyclized 4-acetylacetyl-5-hydroxypyrazoles depending on reaction conditions, with the pyrazole being the thermodynamically favored primary product under many conditions [1]. The target hydrazone form preserves the intact 2H-pyran-2-one ring with a free 4-hydroxy group and an ethanehydrazonoyl side chain, whereas the pyrazole products undergo ring transformation, losing both the pyrone scaffold and the distinct O,O-chelating donor set [2]. Furthermore, the 4-chloro substituent on the phenyl ring introduces a –I (electron-withdrawing) effect absent in the unsubstituted phenyl analog, modulating the hydrazone NH acidity (pKa), tautomeric equilibrium, and metal-binding electronic character [3]. The positional isomer 3-[[(4-chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one (CAS 477868-38-5), which lacks the methyl group on the hydrazone carbon, presents a different steric and electronic profile due to the formyl-hydrazone versus acetyl-hydrazone substitution pattern. These structural distinctions directly affect LogP, hydrogen-bonding capacity, and chelation geometry, making simple substitution scientifically invalid without re-validation.

Quantitative Differentiation Evidence for 3-[2-(4-Chlorophenyl)ethanehydrazonoyl]-4-hydroxy-6-methyl-2H-pyran-2-one Versus Closest Analogs


LogP and Lipophilicity Differential: 4-Chlorophenyl Hydrazone vs. Parent Dehydroacetic Acid

The introduction of the 4-chlorophenyl ethanehydrazonoyl substituent at the C-3 position of the pyran-2-one ring dramatically increases lipophilicity relative to the parent dehydroacetic acid scaffold. The target compound exhibits a calculated LogP of 3.22, compared to dehydroacetic acid (CAS 520-45-6) with a LogP of approximately 0.46 [1]. This represents a ΔLogP of +2.76, translating to approximately a 575-fold increase in the octanol-water partition coefficient. The elevated LogP falls within the optimal range (1–4) for passive membrane permeability according to Lipinski's guidelines, whereas the parent DHA (LogP ~0.46) is below the lower threshold, potentially limiting its membrane transit [2]. This LogP shift is directly attributable to the combined hydrophobic contributions of the 4-chlorophenyl ring and the hydrazone methyl group.

Lipophilicity Drug-likeness Membrane permeability LogP

Hydrazone vs. Pyrazole Structural Identity: Synthetic Pathway Control Determines Product

The reaction between dehydroacetic acid and p-chlorophenylhydrazine is product-divergent: under different conditions, it yields either the open-chain hydrazone (the target compound, retaining the intact 2H-pyran-2-one ring) or 4-acetylacetyl-5-hydroxypyrazoles (involving ring transformation with pyrone opening and pyrazole cyclization) [1]. The Tetrahedron paper by Kumar et al. (1995) established through combined X-ray crystallography and 1H/13C NMR spectroscopy that the pyrazole products are frequently the predominant outcome, with the pyrazolinone NH-tautomer characterized crystallographically in space group P2₁/a [1]. The target hydrazone form is distinguished by its intact lactone carbonyl (IR ~1700 cm⁻¹), the hydrazone C=N stretch (~1600 cm⁻¹), and the absence of pyrazole ring proton signals in 1H NMR. In contrast, the pyrazole byproducts lack the pyrone carbonyl and exhibit characteristic pyrazole C-H signals [2]. The target compound's identity is further confirmed by GC-MS with exact mass 292.06147 Da [3].

Structural identity Tautomerism Ring transformation Quality control

Electronic Modulation by 4-Chloro Substituent: In Silico Binding Energy Advantage of DHAA-PH Scaffold Against HIV-1 Protease

The unsubstituted phenyl analog, dehydroacetic acid-phenylhydrazone (DHAA-PH, CAS not assigned; the direct phenyl analog of the target compound), has been computationally characterized as a potential HIV-1 protease inhibitor using hybrid DFT (B3LYP/6-31+G(d,p)) and molecular dynamics simulations. The DHAA-PH scaffold exhibited a HOMO-LUMO energy gap of 3.68 eV at the M06-2X/6-311++G(2d,2p) level and a polarizability of 60.4 ų, parameters that correlate with high chemical reactivity and favorable drug-target interactions [1]. MMGBSA binding free energy calculations from molecular dynamics simulations revealed that DHAA-PH achieved binding energies superior to experimentally reported values for several FDA-approved HIV-1 protease inhibitors used as comparators in the same computational workflow [1]. While the target compound (4-chloro derivative) has not been subjected to the same MD/MMGBSA protocol, the electron-withdrawing –I effect of the para-chloro substituent is predicted to further polarize the hydrazone NH bond, modulate the HOMO-LUMO gap, and alter the binding energy compared to the unsubstituted phenyl analog [2]. 3D-QSAR pharmacophore mapping of DHAA-PH identified key fragments determining activity and toxicity, providing a rational basis for substituent optimization [1].

HIV-1 protease inhibition Molecular dynamics MMGBSA DFT Drug design

Tridentate Metal-Chelating Scaffold: O,O,N-Donor Set for Transition Metal Complex Synthesis

The target compound possesses a tridentate O,N,O-donor set comprising the 4-hydroxy oxygen, the hydrazone (azomethine) nitrogen, and the pyran-2-one carbonyl oxygen, enabling stable chelate formation with transition metal ions. This chelation motif is structurally analogous to that of DHA hydrazone Schiff bases, which have been extensively studied as ligands for Cu(II), Ni(II), Co(II), Zn(II), Pd(II), Ru(III), Fe(III), and lanthanide ions [1]. In a representative study, DHA 2-furoic acid hydrazone Cu(II) complexes exhibited MIC values of 31.2 µg/mL against S. aureus ATCC 29213 and 61.5 µg/mL against E. faecalis ATCC 29212, demonstrating that metal complexation substantially enhances antimicrobial activity relative to the free ligand [2]. The target compound's 4-chlorophenyl substituent contributes additional π-stacking capacity and modulates the Lewis basicity of the hydrazone nitrogen through the –I effect, differentiating its coordination chemistry from that of the unsubstituted phenyl analog [1]. Unlike the pyrazole cyclization products (which lose the pyrone carbonyl as a donor), the hydrazone form retains all three donor atoms in a planar or near-planar geometry conducive to octahedral or square-planar complex formation [3].

Metal complexes Chelation Antimicrobial Bioinorganic chemistry Catalysis

Chromatographic and Spectroscopic Identity Confirmation: GC-MS and InChI Key-Based Quality Assurance

The target compound has a verified GC-MS spectrum in the Wiley SpectraBase database, providing a reference standard for identity confirmation of procured material [1]. Its unique InChI Key (WKYGCFVLANBGFR-CXUHLZMHSA-N) encodes both the connectivity and the (E)-stereochemistry at the hydrazone C=N bond, distinguishing it from the corresponding (Z)-isomer and from all other DHA hydrazone derivatives [1]. In contrast, the closest positional isomer, 3-[[(4-chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one (CAS 477868-38-5, MW 278.69), differs by a CH₂ unit (methylene vs. ethanehydrazonoyl bridge) and thus has a distinct GC-MS fragmentation pattern and retention time, enabling unambiguous differentiation by GC-MS or HPLC-MS . The target compound's exact mass of 292.06147 Da (C₁₄H₁₃ClN₂O₃) provides a distinctive isotopic signature due to the ³⁵Cl/³⁷Cl ratio (~3:1), which serves as an additional identity confirmation marker.

Quality control Identity confirmation GC-MS Analytical characterization

Evidence-Backed Procurement Scenarios for 3-[2-(4-Chlorophenyl)ethanehydrazonoyl]-4-hydroxy-6-methyl-2H-pyran-2-one (CAS 114658-00-3)


Transition Metal Complex Synthesis for Antimicrobial Screening Programs

The target compound's tridentate O,N,O-donor set (4-hydroxy oxygen, hydrazone nitrogen, pyrone carbonyl) enables systematic synthesis of Cu(II), Ni(II), Co(II), Zn(II), Pd(II), and Ru(III) complexes for antimicrobial screening. Published studies on structurally analogous DHA hydrazone metal complexes demonstrate that Cu(II) complexes achieve MIC values as low as 31.2 µg/mL against S. aureus ATCC 29213, while Pd(II) complexes exhibit enhanced antibacterial and antifungal activities relative to the free ligand [1]. The 4-chlorophenyl substituent provides additional π-stacking interactions and tunable electronic effects via the Hammett σₚ = +0.23 of the chloro group, which modulates the Lewis acidity of the coordinated metal center [2]. Unlike pyrazole-transformation products that lack the intact O,O-donor set, the hydrazone form retains full chelating capacity, making it the appropriate starting material for coordination chemistry studies [3].

HIV-1 Protease Inhibitor Lead Optimization and SAR Studies

The DHAA-PH scaffold (unsubstituted phenyl analog) has been computationally validated as a non-peptidic HIV-1 protease inhibitor chemotype with MMGBSA binding energies exceeding those of several experimentally characterized FDA-approved inhibitors [1]. The 4-chloro derivative (target compound) represents the logical next step in SAR exploration: the electron-withdrawing chlorine substituent is predicted to modulate the HOMO-LUMO gap, alter the hydrazone NH pKa, and affect the binding interaction with the HIV-1 protease active site aspartate dyad (Asp25/Asp25′). The 3D-QSAR pharmacophore model published for DHAA-PH identifies critical fragments for activity and toxicity prediction, providing a rational framework for prioritizing the 4-chloro analog for synthesis and in vitro testing [1]. Procurement of the target compound enables direct experimental validation of computational predictions regarding the electronic effects of para-substitution on protease binding affinity.

Precursor for Heterocyclic Synthesis via Ring Transformation Reactions

The target hydrazone serves as a versatile synthetic intermediate for preparing condensed heterocyclic systems. Under Vilsmeier–Haack conditions, DHA arylhydrazones undergo formylation to yield 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles while retaining the pyrone ring [1]. Under alternative conditions (protic solvents, elevated temperature, excess hydrazine), the hydrazone undergoes ring transformation to 4-acetylacetyl-5-hydroxypyrazoles and subsequently to 4-(pyrazol-5′-yl)-2-pyrazolin-5-ones [2]. The 4-chloro substituent on the phenyl ring remains intact through these transformations, providing a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The target compound thus serves as a strategic branch-point intermediate: one pathway preserves the pyrone for metal chelation applications, while the other generates bipyrazole scaffolds of interest for medicinal chemistry [3].

Physicochemical Reference Standard for LogP-Based Property Optimization

With a calculated LogP of 3.22, the target compound occupies a distinctly more lipophilic property space than both the parent dehydroacetic acid (LogP ~0.46) and many common DHA derivatives [1]. This LogP value falls within the drug-like optimal range (1–4), making the compound suitable as a reference point in property-based lead optimization campaigns where incremental LogP tuning through substituent variation is required [2]. The compound's GC-MS reference spectrum and unique InChI Key enable unambiguous identity confirmation, supporting its use as an analytical standard in HPLC LogP determination studies (e.g., reverse-phase calibration curves) and in metabolic stability assays where lipophilicity-dependent clearance is being profiled [3].

Quote Request

Request a Quote for 3-[2-(4-chlorophenyl)ethanehydrazonoyl]-4-hydroxy-6-methyl-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.